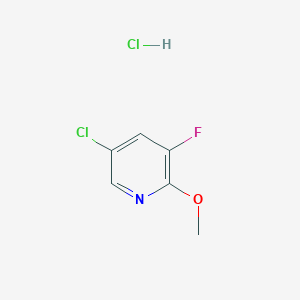

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

描述

属性

IUPAC Name |

5-chloro-3-fluoro-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIWXBBJQXNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-96-9 | |

| Record name | Pyridine, 5-chloro-3-fluoro-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Starting Materials and Key Intermediates

- 2-Methoxy-5-aminopyridine is a common starting intermediate for methoxylated pyridines.

- Halogenated pyridines such as 2,3-dichloropyridine or 2,3-difluoropyridine serve as precursors for selective fluorination and chlorination.

- Aminopyridines undergo diazotization followed by Sandmeyer-type halogenation reactions to introduce chloro and fluoro substituents.

Diazotization and Halogenation

- Diazotization of amino groups on pyridine rings under acidic conditions (hydrochloric acid, nitric acid, or sulfuric acid) with nitrous acid or nitrite salts forms diazonium intermediates.

- These intermediates undergo fluorination or chlorination using fluorinating agents such as tetrafluoroboric acid, fluoroboric acid, or fluoride salts (cesium fluoride, potassium fluoride).

- Sandmeyer reactions enable substitution of the diazonium group with halogens, allowing selective introduction of chloro and fluoro groups.

Methoxylation

- Methoxylation at the 2-position can be achieved by nucleophilic substitution of chloro or bromo substituents with methoxide ions, often using sodium hydride and methanol as reagents.

- This step is typically carried out under mild heating (around 60°C) to ensure substitution without decomposition.

Formation of Hydrochloride Salt

- The free base 5-chloro-3-fluoro-2-methoxypyridine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled temperature conditions.

- Salt formation improves the compound’s stability and facilitates purification.

Representative Preparation Process (Based on Patent Literature)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methoxylation | 2-chloro-5-nitropyridine, sodium hydride, methanol, 60°C, 3 h | 2-methoxy-5-nitropyridine | 87 | Nucleophilic substitution |

| 2 | Reduction | Intermediate 1, reducing agent, organic solvent | 2-methoxy-5-aminopyridine | High | Amino group introduction |

| 3 | Diazotization + Fluorination | 2-methoxy-5-aminopyridine, acid (HCl/HNO3/H2SO4), nitrous acid/nitrite, fluorinating agent (e.g., tetrafluoroboric acid), 0-45°C | 2-methoxy-5-fluoropyridine | >50 | Mild conditions, no column chromatography |

| 4 | Bromination | 2-methoxy-5-fluoropyridine, bromination reagent | 2-methoxy-3-bromo-5-fluoropyridine | High | Selective bromination at 3-position |

| 5 | Chlorination + Fluorination (alternative route) | 2,3,5-trichloropyridine, cesium fluoride, potassium fluoride, sulfolane/DMSO solvent, 145-190°C, 36 h | 3-difluoro-5-chloropyridine | 90 | High yield, industrially scalable |

| 6 | Salt Formation | Free base, hydrochloric acid, controlled temperature | This compound | Quantitative | Improves stability and purity |

Detailed Research Findings and Analysis

Halogenation via Sandmeyer Reaction and Fluorination

- A patented method describes chlorination of 2-aminopyridine to 2-amino-3,5-dichloropyridine, followed by diazotization and Sandmeyer reaction to yield 2,3,5-trichloropyridine.

- Subsequent fluorination with a mixture of cesium fluoride and potassium fluoride in sulfolane and dimethyl sulfoxide at elevated temperatures (145°C for 17 h, then 190°C for 19 h) produces 3,5-difluoro-2-chloropyridine with 90% yield and 96.8% purity.

- This method is industrially practical due to simple operation, high yield, and minimal equipment requirements.

Methoxylation and Fluorination Sequence

- Another process involves methoxylation of 2-chloro-5-nitropyridine with sodium hydride and methanol at 60°C to afford 2-methoxy-5-nitropyridine with 87% yield.

- Reduction of the nitro group to an amino group yields 2-methoxy-5-aminopyridine.

- Diazotization of the amino intermediate followed by fluorination with fluorinating agents such as tetrafluoroboric acid at 0-45°C yields 2-methoxy-5-fluoropyridine with over 50% yield.

- Bromination at the 3-position completes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, a close analog to the target compound, under mild conditions without the need for column chromatography.

Industrial Considerations

- The use of mixed fluoride salts (cesium fluoride and potassium fluoride) as fluorinating agents in high-boiling solvents (sulfolane and DMSO) allows for efficient fluorination with high selectivity.

- Reaction temperatures and times are optimized for maximal yield and purity.

- The hydrochloride salt formation step is straightforward and enhances product handling.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-aminopyridine, 2-chloro-5-nitropyridine |

| Key Reactions | Chlorination, diazotization, Sandmeyer reaction, fluorination, methoxylation, bromination, salt formation |

| Fluorinating Agents | Cesium fluoride, potassium fluoride, tetrafluoroboric acid |

| Solvents | Sulfolane, dimethyl sulfoxide, methanol |

| Reaction Temperatures | 0–60°C (methoxylation, diazotization), 145–190°C (fluorination) |

| Reaction Times | 3 h (methoxylation), 17–19 h (fluorination) |

| Yields | 50–90% depending on step |

| Purity of Final Product | >96% |

| Industrial Suitability | High, due to simple operations and scalable conditions |

化学反应分析

Types of Reactions

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

科学研究应用

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations:

The 2-methoxy group contributes to electron-donating resonance effects, which may influence nucleophilic aromatic substitution reactivity . (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1416714-11-8) features an amine group at position 2, making it more basic and reactive in coupling reactions (e.g., amide bond formation) compared to the methoxy-substituted target compound . 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS 120276-36-0) contains a chloromethyl group, enabling alkylation reactions, whereas the target compound’s chloro substituent is directly attached to the ring, limiting such reactivity .

Solubility and Polarity :

- Hydrochloride salts generally exhibit higher water solubility than their free bases. The target compound’s polarity is intermediate between the highly polar pyridoxal hydrochloride (due to multiple hydroxyl groups) and the less polar 5-(chloromethyl)-2-methoxypyridine hydrochloride (due to the hydrophobic chloromethyl group) .

Applications :

- The target compound and 5-(chloromethyl)-2-methoxypyridine hydrochloride are primarily used as synthetic intermediates, while (3-chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is tailored for amine-mediated drug synthesis . Pyridoxal hydrochloride serves a distinct role in biochemistry as a vitamin B6 form .

Analytical Method Considerations

For instance, the target compound’s fluorine atom may increase UV absorption at lower wavelengths compared to non-fluorinated analogs.

生物活性

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a heterocyclic compound with significant potential in scientific research, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C6H5ClFNO

- CAS Number: 1704064-96-9

This compound is synthesized through various methods, including chlorination and fluorination of pyridine derivatives. Its unique substitution pattern on the pyridine ring imparts distinct chemical properties, making it a valuable compound for further research and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity and signal transduction pathways, which are crucial in various biological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on certain enzymes, notably the epidermal growth factor receptor (EGFR), which is implicated in cancer progression. For instance, it has shown IC50 values comparable to established inhibitors like osimertinib .

- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cells by modulating proteins involved in apoptotic pathways, such as caspases and Bcl-2 family proteins .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-10A (human mammary gland epithelial) | 47 | Induces apoptosis through caspase activation |

| Osimertinib (reference) | MCF-10A | 8 | EGFR inhibition |

In a comparative study, the compound exhibited significant antiproliferative activity against tested cell lines, with a GI50 value indicating higher potency than some derivatives .

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities:

- Antimicrobial Properties: Its derivatives have shown effectiveness against various microbial strains.

- Neuroprotective Effects: Preliminary research suggests potential neuroprotective benefits, warranting further investigation into its mechanisms and applications .

Case Studies

- EGFR Inhibition Study:

- Cell Viability Assay:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride?

- Methodology : Synthesis typically involves halogenation and methoxylation of pyridine precursors. For example:

Halogenation : Introduce chlorine and fluorine atoms via electrophilic substitution using reagents like POCl₃ or Selectfluor™ under controlled temperatures (40–80°C).

Methoxylation : Methoxy groups are added via nucleophilic aromatic substitution (e.g., using NaOMe in DMF).

Salt formation : The free base is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyridine protons, δ 55 ppm for methoxy carbon) confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.5).

- HPLC : Purity ≥98% is achieved using C18 columns (ACN/H₂O mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。